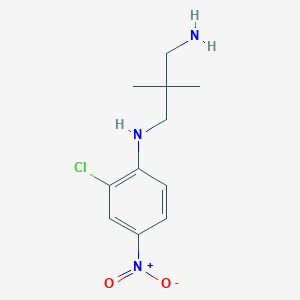![molecular formula C13H12ClNOS2 B327969 (5E)-5-[(3-chlorophenyl)methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B327969.png)
(5E)-5-[(3-chlorophenyl)methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-5-[(3-chlorophenyl)methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms The compound also features a chlorobenzylidene group and a propyl group attached to the thiazolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(3-chlorophenyl)methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 3-chlorobenzaldehyde with 3-propyl-2-thioxo-1,3-thiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
(5E)-5-[(3-chlorophenyl)methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Medicine: Research indicates its potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
作用機序
The mechanism of action of (5E)-5-[(3-chlorophenyl)methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit enzymes involved in DNA replication or repair, leading to the suppression of cancer cell growth.
Pathways Involved: The compound can interfere with signaling pathways that regulate cell proliferation, apoptosis, and metastasis.
類似化合物との比較
Similar Compounds
- 5-(3-Chlorobenzylidene)-2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(pyridin-2-yl)thiazolidin-4-one
- (Z)-N-(5′-(3-chlorobenzylidene)-2,4′-dioxospiro[indoline-3,2′-thiazolidin]-3′-yl)isonicotinamide
- 5-Fluoro-2-oxindole derivatives
Uniqueness
(5E)-5-[(3-chlorophenyl)methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one stands out due to its unique combination of a chlorobenzylidene group and a propyl group attached to the thiazolidinone ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C13H12ClNOS2 |
|---|---|
分子量 |
297.8 g/mol |
IUPAC名 |
(5E)-5-[(3-chlorophenyl)methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H12ClNOS2/c1-2-6-15-12(16)11(18-13(15)17)8-9-4-3-5-10(14)7-9/h3-5,7-8H,2,6H2,1H3/b11-8+ |
InChIキー |
YKZSRGJBHHWQRK-DHZHZOJOSA-N |
異性体SMILES |
CCCN1C(=O)/C(=C\C2=CC(=CC=C2)Cl)/SC1=S |
SMILES |
CCCN1C(=O)C(=CC2=CC(=CC=C2)Cl)SC1=S |
正規SMILES |
CCCN1C(=O)C(=CC2=CC(=CC=C2)Cl)SC1=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}benzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B327886.png)
![2-ethyl-5-imino-6-[4-(1-naphthylmethoxy)benzylidene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B327887.png)
![4-[(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl acetate](/img/structure/B327888.png)
![6-(1,3-benzodioxol-5-ylmethylene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B327889.png)
![2-{4-[(7,8-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-ethoxyphenoxy}acetamide](/img/structure/B327895.png)
![methyl 4-{[7-(2,4-dichlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}benzoate](/img/structure/B327897.png)

![(3Z)-3-(3-chloro-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)-4H-benzo[f]quinoline-1-carboxylic acid](/img/structure/B327902.png)

![(5Z)-5-({3-[2-(4-NITROPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B327904.png)
![2-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-1H-benzimidazol-1-yl)ethanol](/img/structure/B327905.png)
![8-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-9H-purin-6-ylamine](/img/structure/B327907.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B327909.png)
![N-{5-[(2,4-dibromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-naphthamide](/img/structure/B327910.png)
